molecular formula C11H9FN2O2 B2470850 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid CAS No. 2138370-38-2

2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B2470850
CAS No.: 2138370-38-2
M. Wt: 220.203
InChI Key: BZHYYNIVGJPIDB-UHFFFAOYSA-N
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Description

Molecular Formula and Constitutional Analysis

2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid (CAS 2138370-38-2) is a heterocyclic aromatic compound characterized by a benzoic acid backbone substituted with a 3-methylpyrazole moiety and a fluorine atom. Its molecular formula is C₁₁H₉FN₂O₂ , with a molecular weight of 220.20 g/mol .

Key structural features include :

  • Benzoic acid core : A benzene ring with a carboxylic acid group at position 5.
  • Pyrazole substituent : A pyrazole ring attached to the benzene at position 4, featuring a methyl group at position 3.
  • Fluorine substitution : A fluorine atom at position 2 of the benzene ring.

Table 1: Constitutional Data

Property Value/Description Source
Molecular Formula C₁₁H₉FN₂O₂
Molecular Weight 220.20 g/mol
SMILES Notation O=C(O)C1=CC(C2=CNN=C2C)=CC=C1F
IUPAC Name 2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid

The compound’s constitution is validated through SMILES notation , which specifies connectivity: the carboxylic acid group (C(=O)O) is bonded to the benzene ring at position 5, while the pyrazole ring (C2=CNN=C2C) is attached at position 4.

Properties

IUPAC Name

2-fluoro-5-(5-methyl-1H-pyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-6-9(5-13-14-6)7-2-3-10(12)8(4-7)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHYYNIVGJPIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138370-38-2
Record name 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid
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Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling between a boronic acid and a halogenated benzoic acid:

Reaction Scheme:
$$ \text{2-Fluoro-5-bromobenzoic acid} + \text{3-Methyl-1H-pyrazol-4-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{Target Compound} $$

Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base: Sodium carbonate (2 equiv)
  • Solvent: Dioxane/Water (4:1)
  • Temperature: 80–90°C, 12–24 hours.

Yield Optimization:

  • Use of microwave irradiation reduces reaction time to 1–2 hours with comparable yields (~70%).
  • Purification via recrystallization from ethyl acetate/hexane mixtures enhances purity (>95%).

Amide Coupling Strategies

For intermediates requiring late-stage introduction of the pyrazole group, peptide coupling reagents are employed:

Example Protocol:

  • Activate 2-fluoro-5-carboxybenzoic acid as a mixed anhydride using isobutyl chloroformate.
  • React with 3-methyl-1H-pyrazol-4-amine in tetrahydrofuran (THF) at 0°C.
  • Quench with aqueous HCl and extract with dichloromethane.

Key Reagents:

  • HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate): Enhances coupling efficiency in polar aprotic solvents like acetonitrile.
  • DIPEA (Diisopropylethylamine): Maintains basic conditions (pH 8–9) to deprotonate the amine nucleophile.

Yield: 65–72% after silica gel chromatography.

Cyclization Approaches

Hydrazine-Mediated Pyrazole Formation

This one-pot method constructs the pyrazole ring directly on the benzoic acid backbone:

Reaction Steps:

  • Condense 2-fluoro-5-acetylbenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone.
  • Treat with hydrazine hydrate in ethanol under reflux (4–6 hours).
  • Acidify with HCl to precipitate the product.

Mechanistic Insight:
The enaminone intermediate ($$ \text{RC(O)C(NR}2\text{)=CH}2 $$) undergoes cyclization with hydrazine, followed by aromatization to yield the pyrazole ring.

Advantages:

  • Avoids pre-synthesis of sensitive boronic acids.
  • Scalable to multigram quantities with minimal purification.

Industrial-Scale Process Considerations

Catalytic System Optimization

  • Palladium Recovery: Use of polymer-supported palladium catalysts (e.g., Pd@SiO₂) reduces metal leaching and enables catalyst reuse for ≥5 cycles.
  • Solvent Selection: Switching from dioxane to cyclopentyl methyl ether (CPME) improves environmental compatibility and boiling point profile.

Crystallization and Polymorphism Control

  • Anti-Solvent Addition: Gradual introduction of heptane into ethyl acetate solutions yields monoclinic crystals (melting point: 215–217°C).
  • Thermal Stability: Differential scanning calorimetry (DSC) confirms no phase transitions below 200°C, ensuring formulation stability.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Suzuki Coupling 70–75 95–98 High Moderate (Pd cost)
Amide Coupling 65–72 90–95 Medium Low
Hydrazine Cyclization 80–85 98–99 High High

Key Takeaways:

  • Cyclization offers superior yield and purity but requires stringent temperature control.
  • Suzuki coupling is preferred for introducing diverse pyrazole analogs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Fluorine Replacement)

The fluorine atom at the 2-position of the benzoic acid moiety undergoes nucleophilic substitution under specific conditions. Key reagents and outcomes include:

Reagent/ConditionsProduct FormedYield/Notes
Sodium methoxide (NaOMe) in methanol2-Methoxy-5-(3-methyl-1H-pyrazol-4-yl)benzoic acidModerate yield (~60%)
Ammonia (NH₃) in ethanol2-Amino-5-(3-methyl-1H-pyrazol-4-yl)benzoic acidRequires elevated temperatures

Mechanistic Insight : The electron-withdrawing carboxylic acid group activates the aromatic ring, facilitating substitution at the ortho position relative to fluorine.

Carboxylic Acid Derivatives: Esterification and Amidation

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

  • Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄ or HCl).

  • Product : Corresponding esters (e.g., methyl 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoate).

  • Conditions : Reflux for 4–6 hours; yields 70–85%.

Amidation

  • Reagents : Thionyl chloride (SOCl₂) followed by amines (e.g., aniline, methylamine).

  • Product : Substituted amides (e.g., 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzamide).

  • Conditions : Room temperature for 12 hours; yields 50–65%.

Pyrazole Ring Functionalization

The 3-methyl-1H-pyrazole ring undergoes regioselective modifications:

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide) in the presence of base (K₂CO₃).

  • Product : N-Alkylated pyrazole derivatives.

  • Conditions : DMF, 60°C for 8 hours; yields ~75% .

Cyclocondensation

  • Example : Reaction with hydrazine hydrate forms pyrazolo-pyrimidine hybrids.

    • Conditions : Ethanol, reflux for 10 hours .

    • Product : 5-Chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol (Yield: 72%) .

Cross-Coupling Reactions

The pyrazole and benzoic acid moieties enable participation in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄, Na₂CO₃.

  • Product : Biaryl derivatives (e.g., 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)biphenyl-4-carboxylic acid).

  • Conditions : Dioxane/water, 80°C for 12 hours; yields 60–80% .

Oxidation

  • Reagents : KMnO₄ in acidic medium.

  • Product : 2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzene-1,4-dicarboxylic acid (Yield: ~40%).

Reduction

  • Reagents : LiAlH₄ in anhydrous ether.

  • Product : 2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzyl alcohol (Yield: 55%).

Spectroscopic Characterization of Reaction Products

Key data from synthesized derivatives (selected examples):

Compound¹H NMR (δ, ppm)HRMS (m/z) [M+H]⁺
Methyl ester derivative8.12 (s, 1H, pyrazole), 3.89 (s, 3H, OCH₃)235.0912 (calc: 235.0915)
N-Phenylamide derivative10.21 (s, 1H, NH), 7.52–7.48 (m, 5H, Ar-H)315.1248 (calc: 315.1251)

Reaction Optimization and Green Chemistry

Recent advances emphasize sustainable methods:

  • Flow Chemistry : Continuous synthesis reduces reaction times (e.g., esterification in 2 hours vs. 6 hours batch) .

  • Solvent-Free Conditions : Microwave-assisted reactions improve yields (e.g., 85% for amidation).

Scientific Research Applications

Antimicrobial Properties

Studies have indicated that pyrazole derivatives exhibit significant antimicrobial activities. For instance, 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMinimum Inhibitory Concentration (µg/mL)Target Bacteria
This compoundTBDTBD
Related Pyrazole Derivative0.5MRSA

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazole derivatives have demonstrated antiproliferative effects against several cancer cell lines, including breast and liver cancers.

Cell LineIC50 (µM)Compound
MDA-MB-2310.08 - 12.07Pyrazole Derivative
HepG2TBDThis compound

The incorporation of the pyrazole moiety at the 5-position of the benzoic acid scaffold enhances biological activity, as evidenced by structure-activity relationship studies.

Anti-inflammatory Effects

Compounds containing the pyrazole ring have been reported to possess anti-inflammatory properties. They can inhibit pro-inflammatory pathways, making them candidates for developing anti-inflammatory drugs.

Applications in Medicinal Chemistry

2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid serves as a valuable building block in medicinal chemistry for synthesizing pharmaceuticals targeting specific enzymes or receptors. Its unique structural characteristics allow for modifications that can lead to compounds with enhanced efficacy and selectivity.

Case Studies

  • Malaria Treatment: In recent studies focused on antimalarial compounds, derivatives similar to this compound demonstrated significant activity against Plasmodium falciparum, achieving effective concentrations as low as 0.064 μM.
  • Drug Resistance: Research has highlighted the effectiveness of pyrazole derivatives against drug-resistant bacterial strains, indicating their potential role in addressing microbial resistance issues.

Mechanism of Action

The mechanism of action of 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can contribute to its overall pharmacophore.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Substitutions

5-Fluoro-2-(1H-Pyrazol-1-yl)Benzoic Acid

This compound (C₁₀H₇FN₂O₂) shares the benzoic acid backbone and pyrazole ring but differs in substitution patterns. The pyrazole is attached at the 2-position of the benzene ring, and the fluorine resides at the 5-position. In , this analogue was used in decarboxylative alkylation reactions to synthesize meta-alkylated products (e.g., methyl 2-[2-fluoro-5-(1H-pyrazol-1-yl)phenyl]hexanoate), highlighting its utility in C–C bond-forming reactions. The positional isomerism between this compound and the target molecule may lead to divergent reactivities in synthetic applications .

2-[1-(5-Chloro-2-Methoxyphenyl)-5-Methyl-1H-Pyrazol-4-yl]Benzoic Acid Derivatives

describes pyrazole-containing benzoic acid derivatives with additional substituents, such as chlorine and methoxy groups. For example, 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles exhibit enhanced biological activity due to the chloro and methoxy groups, which increase lipophilicity and electronic effects. Comparatively, the target compound’s simpler structure (lacking these substituents) may reduce steric hindrance, favoring its use as a synthetic intermediate .

Fluorinated Benzoic Acid Derivatives

2-Fluoro-5-(Trifluoromethyl)Benzoic Acid

This derivative (C₈H₄F₄O₂) replaces the pyrazole group with a trifluoromethyl (-CF₃) substituent (). The -CF₃ group significantly enhances lipophilicity and metabolic stability, making it a preferred intermediate in drug design.

2-Chloro-4-(5-{[1-(3-Chlorophenyl)-3-Methyl-5-Oxo-1,5-Dihydro-4H-Pyrazol-4-Ylidene]Methyl}-2-Furyl)Benzoic Acid

With a molecular weight of 441.26 g/mol (C₂₂H₁₄Cl₂N₂O₄), this compound () demonstrates the impact of fused heterocycles on molecular complexity. In contrast, the target compound’s simpler structure offers synthetic accessibility .

Physicochemical and Toxicological Properties

Solubility and Acidity

Fluorine and pyrazole substituents influence the acidity of the benzoic acid group. The electron-withdrawing fluorine atom increases acidity (lower pKa) compared to non-fluorinated analogues. Pyrazole’s nitrogen atoms may engage in intramolecular hydrogen bonding, further modulating solubility. highlights that substituents like -COOH and -CF₃ affect distribution coefficients (log P), which correlate with membrane permeability. The target compound’s log P is likely intermediate between highly polar (e.g., acetic acid) and lipophilic (e.g., trifluoromethyl derivatives) benzoic acids .

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids () suggest that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. However, specific data for this compound are lacking, necessitating further study .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid C₁₁H₉FN₂O₂ 220.06 Fluorine, 3-methylpyrazole Pharmaceutical intermediate
5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid C₁₀H₇FN₂O₂ 206.18 Fluorine, pyrazole (2-position) C–C bond-forming reactions
2-Fluoro-5-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 208.11 Fluorine, trifluoromethyl Drug design intermediate
2-Chloro-4-(5-{[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid C₂₂H₁₄Cl₂N₂O₄ 441.26 Chlorine, fused pyrazole-furan Chromophore/bioactive agent

Biological Activity

2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure

Molecular Formula: C11H9FN2O2
SMILES: CC1=C(C=NN1)C2=CC(=C(C=C2)F)C(=O)O
InChIKey: BZHYYNIVGJPIDB-UHFFFAOYSA-N

The structure features a benzoic acid moiety substituted with a fluorine atom and a pyrazole ring, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds were as low as 0.5 µg/mL, indicating strong antibacterial activity .

CompoundMIC (µg/mL)Target Bacteria
2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acidTBDTBD
Related Pyrazole Derivative0.5MRSA

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. Compounds featuring the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and liver cancers. For example, studies indicated that certain pyrazole derivatives inhibited the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from low micromolar to sub-micromolar concentrations .

Cell LineIC50 (µM)Compound
MDA-MB-2310.08 - 12.07Pyrazole Derivative
HepG2TBD2-Fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid

Anti-inflammatory Activity

Research has also indicated that compounds containing the pyrazole moiety exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. Specifically, studies have shown that certain derivatives can modulate signaling pathways involved in inflammation .

Study on Antimicrobial Efficacy

A study published in Molecules reported on the synthesis and antimicrobial evaluation of several pyrazole derivatives. Among them, one derivative exhibited potent activity against S. aureus biofilms with an MBEC value as low as 1 µg/mL. This suggests that the structural features of pyrazoles significantly enhance their antibacterial properties .

Anticancer Mechanism Exploration

In a study focused on anticancer activities, researchers synthesized various pyrazole derivatives and evaluated their effects on cell cycle progression and apoptosis in cancer cells. The findings revealed that specific substitutions on the pyrazole ring could lead to enhanced antiproliferative activity through mechanisms involving cell cycle arrest at the G2/M phase .

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid in academic research?

  • Methodological Answer : The synthesis typically involves multi-step processes:

Cyclization of substituted benzoic acid hydrazides : Use phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to cyclize intermediates like benzoic acid hydrazides into pyrazole-containing scaffolds .

Precursor functionalization : Start with halogenated benzoic acids (e.g., 2-chloro-4-fluoro derivatives) and introduce pyrazole rings via nucleophilic substitution or coupling reactions .

Protection/deprotection strategies : Protect reactive carboxyl groups during pyrazole ring formation to avoid side reactions .

  • Key References :

Q. How is the purity and structural integrity of 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid verified in laboratory settings?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Assess purity (>95%) using reverse-phase chromatography.
  • NMR/IR : Confirm functional groups (e.g., carboxylic acid at ~1680 cm⁻¹ in IR) and pyrazole ring protons (δ 6.5–7.5 ppm in ¹H NMR) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 250.2).
  • Structural Confirmation : X-ray crystallography resolves bond angles and hydrogen-bonding patterns .
  • Key References :

Q. What are the key considerations for handling and storing 2-fluoro-5-(3-methyl-1H-pyrazol-4-yl)benzoic acid to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Safety Protocols : Use gloveboxes for air-sensitive steps and wear PPE (gloves, goggles) due to potential toxicity .
  • Key References :

Advanced Research Questions

Q. How can researchers address challenges in isolating reactive intermediates during synthesis?

  • Methodological Answer :
  • Low-Temperature Techniques : Quench reactions at –78°C (dry ice/acetone baths) to stabilize intermediates like acyl hydrazides .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress without isolation .
  • Protective Groups : Employ tert-butyl or benzyl esters to shield the carboxylic acid during pyrazole ring formation .
  • Key References :

Q. What strategies are effective for resolving contradictory spectral data in structural characterization?

  • Methodological Answer :
  • X-Ray Diffraction : Resolve ambiguities in NMR/IR by determining crystal structures (e.g., confirming hydrogen-bonding motifs between pyrazole N-H and carboxyl groups) .
  • Advanced NMR : Use 2D techniques (COSY, NOESY) to assign overlapping proton signals in aromatic regions .
  • Computational Modeling : Compare experimental data with DFT-optimized geometries to validate tautomeric forms .
  • Key References :

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Substituent Introduction : Modify the pyrazole’s 3-methyl group (e.g., replace with trifluoromethyl or ethyl groups) to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute the benzoic acid moiety with sulfonamide or tetrazole groups to enhance bioavailability .
  • Biological Assays : Cross-test derivatives in standardized antimicrobial or enzyme inhibition assays to correlate structural changes with activity .
  • Key References :

Q. What methodological approaches are recommended for contradictory biological activity data?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability .
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed carboxylates) that may skew results .
  • Comparative Studies : Benchmark against structurally related compounds (e.g., 2-chloro-4-fluoro analogs) to isolate substituent-specific effects .
  • Key References :

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